3-(6-Methoxynaphthalen-2-yl)prop-2-enenitrile
Description
3-(6-Methoxynaphthalen-2-yl)prop-2-enenitrile (molecular formula: C₁₄H₁₁NO) is an α,β-unsaturated nitrile derivative featuring a methoxy-substituted naphthalene core. Its structure (SMILES: COC1=CC2=C(C=C1)C=C(C=C2)/C=C/C#N) includes a conjugated enenitrile group, which imparts reactivity and electronic properties suitable for applications in organic synthesis and materials science . The compound’s E-configuration is confirmed by its InChIKey (WIOGEUIWDDQIMH-NSCUHMNNSA-N), highlighting the trans arrangement of substituents around the double bond .
Properties
IUPAC Name |
(E)-3-(6-methoxynaphthalen-2-yl)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c1-16-14-7-6-12-9-11(3-2-8-15)4-5-13(12)10-14/h2-7,9-10H,1H3/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIOGEUIWDDQIMH-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C=CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)/C=C/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methoxynaphthalen-2-yl)prop-2-enenitrile typically involves the reaction of 6-methoxy-2-naphthaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds via a Knoevenagel condensation, forming the desired product with high yield. The reaction conditions generally include refluxing the reactants in ethanol for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(6-Methoxynaphthalen-2-yl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitrile group can be reduced to an amine using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: 6-Methoxy-2-naphthaldehyde or 6-methoxy-2-naphthoic acid.
Reduction: 3-(6-Methoxynaphthalen-2-yl)prop-2-enamine.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Scientific Research Applications
3-(6-Methoxynaphthalen-2-yl)prop-2-enenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of naphthalene derivatives with biological systems.
Industry: Used in the production of dyes, pigments, and other materials requiring naphthalene derivatives.
Mechanism of Action
The mechanism of action of 3-(6-Methoxynaphthalen-2-yl)prop-2-enenitrile depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The methoxy and nitrile groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Structural and Electronic Properties of Selected Compounds
Key Observations:
- Electronic Effects: The methoxy group in this compound donates electron density to the naphthalene ring, enhancing conjugation with the electron-withdrawing nitrile group. This contrasts with diphenylamino-substituted analogs (e.g., compounds in ), where the strong electron-donating diphenylamino group amplifies π-π interactions in the solid state .
- Reactivity : Unlike chalcone derivatives (α,β-unsaturated ketones), the nitrile group in the target compound may confer distinct reactivity, such as participation in cycloaddition or nucleophilic substitution reactions .
Physicochemical and Application-Based Comparisons
Table 2: Physicochemical and Application Insights
Key Findings:
- Solid-State Behavior: The target compound’s methoxy group may promote moderate π-π stacking, whereas diphenylamino analogs exhibit stronger intermolecular interactions, influencing crystallinity and optoelectronic performance .
- Biological Relevance : While naproxen-derived amides () show pharmacological activity, the nitrile group in this compound may limit direct bioactivity but enhance utility as a synthetic intermediate .
Biological Activity
3-(6-Methoxynaphthalen-2-yl)prop-2-enenitrile is a chemical compound notable for its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
The compound has a molecular formula of CHN and a molecular weight of approximately 209.24 g/mol. It features a methoxynaphthalene moiety connected to a propene nitrile structure. This combination may contribute to its distinct electronic properties and biological activities compared to other similar compounds.
Synthesis Methods
Several methodologies exist for synthesizing this compound, including:
- Nucleophilic Substitution : Utilizing nucleophiles to replace leaving groups in precursor compounds.
- Cross-Coupling Reactions : Employing palladium-catalyzed reactions to form carbon-carbon bonds.
- Electrophilic Aromatic Substitution : Modifying the naphthalene ring through electrophilic attack.
These synthetic routes can influence the compound's solubility and biological activity.
Case Studies and Research Findings
-
Anticancer Activity :
- A study on naphthalene derivatives indicated that they could induce apoptosis in cancer cells by interacting with cellular signaling pathways. Although specific data on this compound is lacking, the structural similarities suggest it may exhibit comparable effects.
-
Enzyme Inhibition :
- Research has demonstrated that certain naphthalene-based compounds can inhibit enzymes involved in metabolic pathways. The mechanism often involves binding to the active site or altering enzyme conformation.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(6-Methoxynaphthalen-2-yl)vinyl acetate | Structure | Moderate antimicrobial properties |
| 3-(6-Methoxyphenyl)acrylonitrile | Structure | Notable anticancer effects |
| 4-(6-Methoxynaphthalen-2-yl)-3-methylbutanenitrile | Structure | Potential anti-inflammatory activity |
The uniqueness of this compound lies in its combination of functionalities that may provide distinct biological activities compared to other compounds listed above.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
